N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic small molecule featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked acetamide moiety at position 5. The acetamide nitrogen is further substituted with a 3-methoxyphenyl group. Its structural design leverages the electron-donating methoxy groups to modulate electronic properties, solubility, and target binding interactions .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-23-14-8-6-12(7-9-14)17-20-18(26-21-17)25-11-16(22)19-13-4-3-5-15(10-13)24-2/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPJIHRHPATASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 3-methoxyphenylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds similar to N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes or receptors involved in cancer cell proliferation. They can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- Case Study : A study published in Nature Reviews Cancer highlighted the effectiveness of thiadiazole derivatives in reducing tumor growth in xenograft models of human cancers. In particular, compounds with similar structures were shown to significantly decrease tumor size and improve survival rates in treated animals .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects.
- Research Findings : Studies have demonstrated that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, thus providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .
Pesticidal Activity
The compound has shown promise as a pesticide due to its biological activity against various pests and pathogens.
- Field Trials : Field studies have indicated that thiadiazole derivatives can effectively control fungal infections in crops. For example, a trial involving the application of similar compounds resulted in a significant reduction in fungal spores on treated plants compared to controls.
Herbicidal Properties
This compound has also been explored for herbicidal applications.
- Efficacy Studies : Research has shown that certain thiadiazole derivatives can inhibit the growth of common weeds without adversely affecting crop yield. This selective herbicidal activity is particularly valuable for sustainable agriculture practices.
Development of Novel Materials
The unique properties of this compound make it suitable for the development of advanced materials.
- Polymer Science : Investigations into the incorporation of thiadiazole derivatives into polymer matrices have revealed enhanced thermal stability and mechanical properties. This application is promising for creating materials used in high-performance applications such as electronics and aerospace.
Photonic Applications
Research has suggested that thiadiazole compounds can be utilized in photonic devices due to their optical properties.
- Case Study : A study demonstrated that incorporating thiadiazole derivatives into photonic crystals improved light absorption and emission characteristics, which could be leveraged in developing more efficient light-emitting devices.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and methoxyphenyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of target proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs based on substituent variations, heterocyclic cores, and reported biological activities:
Table 1: Structural and Functional Comparison
Key Findings
Hybrid triazole-thiadiazole systems () demonstrate synergistic effects in enzyme interactions, suggesting that combining heterocycles could enhance activity .
Substituent Effects :
- Methoxy Groups : The dual methoxy substituents (3- and 4-positions) in the target compound likely enhance solubility and π-π stacking compared to electron-withdrawing groups like fluorine () .
- Fluorophenyl vs. Methoxyphenyl : Fluorine in ’s compound increases hydrophobicity and metabolic stability, whereas methoxy groups improve solubility but may shorten half-life .
Biological Activity :
- Thiadiazole derivatives with acetamide linkages (e.g., ) show anticancer activity (IC50 = 1.6–1.9 µg/mL against HepG-2), suggesting the target compound may share similar mechanisms .
- Sodium salts () exhibit superior intermolecular binding energy, indicating that ionic derivatives of the target compound could optimize pharmacokinetics .
Synthetic Feasibility :
- Yields for analogous thiadiazole derivatives range from 15% (complex substituents, ) to 44% (simpler scaffolds, ), highlighting the synthetic challenge posed by bulky methoxy groups in the target compound .
Biological Activity
N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiadiazole ring, which is critical for its biological activity.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The compound has been shown to possess:
- Antibacterial Activity : It demonstrates effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin and fluconazole .
- Antifungal Activity : The compound also shows promising antifungal effects against strains such as Aspergillus niger and Candida albicans, with varying degrees of effectiveness depending on the specific substitution patterns on the thiadiazole ring .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. Notably:
- Cytotoxicity : Studies have demonstrated that related compounds exhibit cytotoxic effects against different cancer cell lines. For instance, a derivative with similar structural features showed IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization, which is essential for cell division . This mechanism suggests potential for developing new chemotherapeutic agents.
Case Studies
- Study on Thiadiazole Derivatives : A comprehensive review highlighted the antimicrobial properties of various 1,3,4-thiadiazole derivatives. Compounds with substitutions at the C-5 position showed enhanced activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32.6 to 62.5 µg/mL .
- Anticancer Research : Another study focused on the structure-activity relationship (SAR) of thiadiazole derivatives indicated that certain modifications could significantly increase their cytotoxicity against cancer cell lines. The findings suggest that the presence of methoxy groups enhances biological activity .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
Formation of the 1,2,4-thiadiazole ring via cyclization of thioamide precursors under controlled conditions (e.g., using thiourea derivatives and oxidizing agents).
Introduction of the thioacetamide linkage via nucleophilic substitution between a thiol-containing intermediate (e.g., 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol) and a chloroacetamide derivative.
Final coupling with a 3-methoxyphenylamine group under reflux in polar aprotic solvents like DMF or DMSO, often catalyzed by bases (e.g., K₂CO₃) .
- Key Reagents : Chloroacetyl chloride, 3-methoxyaniline, and thiourea derivatives.
- Monitoring : Reaction progress is tracked via TLC, and purity is confirmed by HPLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and linkage integrity (e.g., methoxy groups at δ 3.7–3.9 ppm, thiadiazole protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z ~443.08 for C₁₈H₁₇N₃O₂S₂) .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S .
Q. What structural features contribute to its potential biological activity?
- Core Structure :
- The 1,2,4-thiadiazole ring enhances electron-deficient properties, facilitating interactions with biological targets.
- The thioacetamide linker (-S-CH₂-C(O)-NH-) provides flexibility and hydrogen-bonding capacity.
- Methoxyphenyl groups introduce hydrophobicity and π-π stacking potential .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Parameter Optimization :
- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves interfacial reactivity in multi-phase systems .
- Data-Driven Adjustments :
- If yields <60%, consider varying stoichiometric ratios (e.g., excess chloroacetamide) or extending reaction time .
- Purity issues (e.g., byproducts) are resolved via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How should contradictory bioactivity data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
Assay Conditions : Variations in pH, incubation time, or ATP concentration .
Compound Stability : Hydrolysis of the thioacetamide group under acidic/basic conditions alters activity .
- Resolution Strategy :
- Standardize assays (e.g., uniform ATP concentration at 1 mM).
- Pre-screen compound stability via HPLC under assay conditions .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., COX-2 or EGFR kinase). Focus on interactions between the thiadiazole ring and catalytic lysine residues .
- QSAR Modeling :
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Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.
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Validate with experimental IC₅₀ data from analogs (Table 1) .
Table 1 : SAR of Selected Analogs
Substituent on Thiadiazole Bioactivity (IC₅₀, μM) Key Interaction 4-Methoxyphenyl 0.45 ± 0.02 π-π stacking 3-Nitrophenyl 1.20 ± 0.15 Electrostatic 2-Hydroxyphenyl >10.0 H-bonding
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Strategies :
Use co-solvents (e.g., DMSO ≤1% v/v) with surfactants (e.g., Tween-80) .
Synthesize prodrugs (e.g., phosphate esters) for improved aqueous solubility .
Q. What strategies validate target engagement in cellular models?
- Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stability after compound treatment .
Data Reproducibility Guidelines
- Synthesis : Report exact molar ratios, solvent grades, and purification methods (e.g., “column chromatography with 40% ethyl acetate/hexane”) .
- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
